molecular formula C14H16N4O2 B2777591 N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)isonicotinamide CAS No. 1797021-52-3

N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)isonicotinamide

Cat. No.: B2777591
CAS No.: 1797021-52-3
M. Wt: 272.308
InChI Key: KEDHEJMPIUOAGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)isonicotinamide is a compound that features a unique combination of a tetrahydropyran ring, a pyrazole ring, and an isonicotinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)isonicotinamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)isonicotinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Lactones and other oxygenated derivatives.

    Reduction: Pyrazolines.

    Substitution: Various substituted isonicotinamide derivatives.

Mechanism of Action

The mechanism of action of N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)isonicotinamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)isonicotinamide is unique due to its combination of three distinct functional groups, which confer a range of chemical reactivity and potential biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-[1-(oxan-4-yl)pyrazol-4-yl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2/c19-14(11-1-5-15-6-2-11)17-12-9-16-18(10-12)13-3-7-20-8-4-13/h1-2,5-6,9-10,13H,3-4,7-8H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEDHEJMPIUOAGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2C=C(C=N2)NC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.